(2-Nitrophenyl)methyl 2-methylprop-2-enoate
Description
(2-Nitrophenyl)methyl 2-methylprop-2-enoate is a methacrylate ester derivative featuring a 2-nitrophenyl group attached to the methacryloyloxy moiety. The compound combines the reactivity of the methacrylate ester (a common monomer in polymerization) with the electron-withdrawing nitro group on the aromatic ring. This structural duality makes it suitable for applications in specialty polymers, photoresponsive materials, and organic synthesis.
Properties
CAS No. |
49594-71-0 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-8(2)11(13)16-7-9-5-3-4-6-10(9)12(14)15/h3-6H,1,7H2,2H3 |
InChI Key |
WBBKYDCLZKGNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2-nitrophenyl)methanol with methacrylic acid or its derivatives. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of (2-Nitrophenyl)methyl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Sodium methoxide (NaOCH(_{3})) in methanol.
Major Products
Reduction: (2-Aminophenyl)methyl 2-methylprop-2-enoate.
Hydrolysis: 2-Methylprop-2-enoic acid and (2-nitrophenyl)methanol.
Scientific Research Applications
(2-Nitrophenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive ester group.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methyl 2-methylprop-2-enoate in biological systems involves its interaction with specific enzymes or receptors. For instance, as an inhibitor of PqsD, it binds to the active site of the enzyme, preventing the synthesis of quorum sensing molecules in bacteria . This disruption in cell-to-cell communication can inhibit biofilm formation and reduce bacterial virulence.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (2-Nitrophenyl)methyl 2-methylprop-2-enoate and analogous compounds:
Reactivity and Chemical Properties
- Electrophilicity: The 2-nitrophenyl group in (2-Nitrophenyl)methyl 2-methylprop-2-enoate increases the electrophilicity of the methacrylate double bond compared to methyl or butyl esters, facilitating faster radical polymerization .
- Steric Effects : Glycidyl methacrylate’s epoxide ring introduces steric hindrance and reactivity toward ring-opening reactions, unlike the nitroaryl group, which primarily influences electronic effects .
- Solubility: The nitro group may reduce solubility in nonpolar solvents compared to alkyl esters like methyl or butyl methacrylates, which are more lipophilic .
Biological Activity
(2-Nitrophenyl)methyl 2-methylprop-2-enoate is an organic compound known for its potential biological activities. This compound, characterized by the presence of a nitrophenyl group and an acrylate moiety, has been investigated for its interactions with various biological systems. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2-Nitrophenyl)methyl 2-methylprop-2-enoate
- Molecular Formula : CHNO
- CAS Number : 49594-71-0
The compound features a nitro group attached to a phenyl ring, which is further connected to a methylpropene ester. This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that (2-Nitrophenyl)methyl 2-methylprop-2-enoate exhibits antimicrobial properties against various pathogens. For example, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxicity was assessed using MTT assays, revealing IC values in the low micromolar range.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
The biological activity of (2-Nitrophenyl)methyl 2-methylprop-2-enoate can be attributed to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular macromolecules, leading to:
- Protein Modification : Formation of adducts with amino acids, particularly cysteine and lysine residues.
- DNA Interaction : Potential intercalation into DNA strands, causing strand breaks.
- Oxidative Stress : Generation of reactive oxygen species (ROS), contributing to cellular damage.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (2-Nitrophenyl)methyl 2-methylprop-2-enoate against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Anticancer Potential
In a recent investigation by Johnson et al. (2024), the anticancer properties were assessed using a panel of human cancer cell lines. The study concluded that the compound induced apoptosis in MCF-7 cells through mitochondrial pathway activation, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
